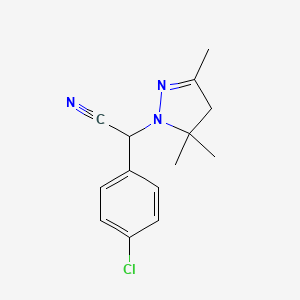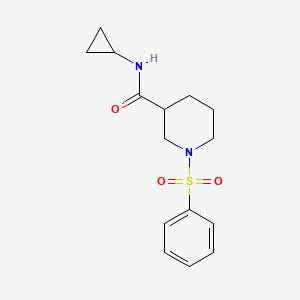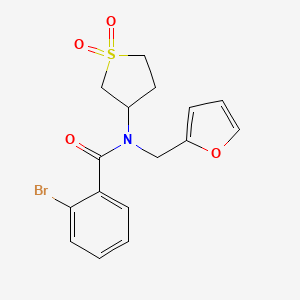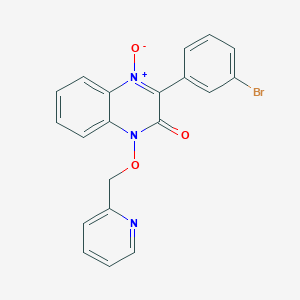
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a potent and selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a key role in the immune system, and its inhibition has been shown to have potential therapeutic applications in a variety of autoimmune diseases and other inflammatory conditions.
Mecanismo De Acción
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by selectively inhibiting TYK2, which is a key mediator of cytokine signaling in immune cells. By blocking TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and interferon-alpha. This results in a reduction in inflammation and tissue damage in affected organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the infiltration of immune cells into affected tissues, and an improvement in tissue histology and function. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide for lab experiments is its high potency and selectivity for TYK2. This allows for precise modulation of the immune response without affecting other signaling pathways or cell types. Additionally, the favorable pharmacokinetic properties of this compound make it suitable for use in a variety of animal models and experimental settings. One limitation of this compound is its relatively high molecular weight and complex structure, which may limit its utility in certain assays or experimental systems.
Direcciones Futuras
There are a number of potential future directions for the development and application of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These include further preclinical studies to explore its efficacy and safety in additional autoimmune and inflammatory diseases, as well as clinical trials to evaluate its therapeutic potential in human patients. Additionally, there may be opportunities to combine this compound with other targeted therapies or immunomodulatory agents to further enhance its therapeutic effects. Finally, ongoing research into the biology and function of TYK2 may reveal additional applications for TYK2 inhibitors such as this compound in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, it has been shown to effectively suppress inflammation and disease progression, while demonstrating a favorable safety profile.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-4-3-6-12(14)10-16-15(18)13-7-5-9-17(11-13)22(2,19)20/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKSRNAUCWSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)

![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)


![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)

![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
